Oostatic factor, mosquito

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

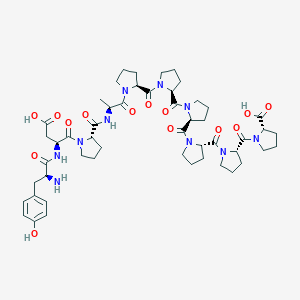

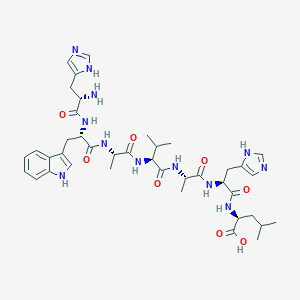

Oostatic factor, mosquito is a type of peptide hormone that plays a crucial role in regulating insect reproduction by inhibiting egg development. It was first isolated from the mosquito Aedes aegypti and is known for its ability to modulate trypsin activity in the midgut of insects, thereby affecting their reproductive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oostatic factor, mosquito can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of peptide oostatic hormone involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Oostatic factor, mosquito undergoes various chemical reactions, including:

Substitution: Amino acid residues within the peptide can be substituted with analogs to enhance stability or activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: DTT or TCEP are commonly used reducing agents.

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU are used in SPPS.

Major Products Formed:

Oxidation: Sulfoxides and disulfides.

Reduction: Free thiol groups.

Substitution: Modified peptides with enhanced properties.

Scientific Research Applications

Oostatic factor, mosquito has a wide range of scientific research applications, including:

Mechanism of Action

Oostatic factor, mosquito exerts its effects by binding to specific receptors in the insect midgut, leading to the inhibition of trypsin synthesis. This results in reduced nutrient absorption and impaired egg development. The hormone’s molecular targets include trypsinogen and other proteolytic enzymes involved in digestion . The pathways involved in its action are primarily related to the regulation of digestive enzyme activity and nutrient metabolism .

Comparison with Similar Compounds

Oostatic factor, mosquito is unique in its ability to specifically target insect reproductive processes. Similar compounds include:

Trypsin Modulating Oostatic Factor (TMOF): Isolated from Aedes aegypti, it inhibits trypsin activity in the midgut.

Colloostatin: A peptide with structural similarity to collagens, exhibiting oostatic activity.

These compounds share the common feature of modulating digestive enzyme activity to affect insect reproduction, but peptide oostatic hormone stands out due to its specific sequence and potent activity .

Properties

CAS No. |

128439-50-9 |

|---|---|

Molecular Formula |

C51H70N10O14 |

Molecular Weight |

1047.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

BSVHTRRLCAVQCZ-JDEXMCKMSA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

Key on ui other cas no. |

128439-50-9 |

sequence |

YDPAPPPPPP |

Synonyms |

H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)

![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)

![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)